molecular formula C17H14O2 B176990 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone CAS No. 5587-78-0

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

Cat. No. B176990
CAS RN: 5587-78-0
M. Wt: 250.29 g/mol
InChI Key: UYKCAQGCJCECGZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is a chemical compound with the molecular formula C17H14O2 . It has a molecular weight of 250.29 g/mol . This compound is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is represented by the formula C17H14O2 . The average mass is 250.292 Da and the monoisotopic mass is 250.099380 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone, such as its density, melting point, and boiling point, are not detailed in the available resources .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone has been utilized in the synthesis of novel cyclopent-2-enone derivatives. These derivatives have been synthesized through various reactions involving cyclic secondary amines, phosphorus reagents, and more. The structural confirmation of these compounds was achieved through NMR and mass spectra, and X-ray diffraction. Importantly, these synthesized compounds have shown promising results in pharmacological evaluations, particularly in their antilung and anticolon carcinoma cell line properties (El-Samahy et al., 2017).

Regio- and Diastereo-selectivity in Chemical Reactions

The compound has been a subject of study for its behavior towards 1,3-dipolar cycloaddition with nitrile oxides. The findings highlighted its complete regioselectivity and varying diastereofacial selectivity based on the nature of substituents. This provides valuable insights into the compound's chemical behavior, opening doors for its application in synthetic chemistry where precision in molecular architecture is crucial (Adembri et al., 2000).

Role in Synthesis of Anthraquinones

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone has been used in situ to prepare highly reactive cyclopentadienones, which were then trapped with a variety of quinones to yield complex anthraquinone derivatives. This method represents a valuable approach to synthesizing anthraquinone derivatives, which are crucial in various fields including dyes, pigments, and pharmaceuticals (Bailey et al., 2006).

Application in Detection of Metal Ions

The compound has been instrumental in the synthesis of diaroylcyclopentadienones, which are significant for their ability to act as chemosensors. Specifically, synthesized compounds like 2,5-dibenzoyl-4-hydroxycyclopent-2-enone have shown potential in the selective detection of metal ions like Fe3+ and Cu2+, showcasing the compound's relevance in analytical chemistry and environmental monitoring (Balachandran et al., 2019).

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone is not detailed in the available resources, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

4-hydroxy-3,4-diphenylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c18-15-11-16(13-7-3-1-4-8-13)17(19,12-15)14-9-5-2-6-10-14/h1-11,19H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKCAQGCJCECGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C=C(C1(C2=CC=CC=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280863
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,4-diphenyl-cyclopent-2-enone

CAS RN

5587-78-0
Record name NSC18946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3,4-diphenyl-cyclopent-2-enone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AL Balachandran, CS Athira, A Deepthi… - Synthetic …, 2019 - Taylor & Francis
The base-catalyzed reaction of 1,5-diphenyl-pentane-1,3,5-trione with aromatic/heteroaromatic 1,2-diones leading to the synthesis of 2,5-diaroyl-4-hydroxycyclopent-2-enones and its …
Number of citations: 3 www.tandfonline.com
CW Shoppee, BJA Cooke - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Treatment of αα′-dibromodibenzylideneacetone (I) with hot hydriodic acid and red phosphorus has been claimed to yield 60% of cis-1,2-diphenylcyclopentane; in fact, the product …
Number of citations: 6 pubs.rsc.org
AL Balachandran, A Deepthi, CV Suneesh - Luminescence, 2020 - Wiley Online Library
Fluorescent chemosensors based on 4‐hydroxy cyclopentenones were synthesized by the base catalyzed reaction of 1,5‐diphenyl‐pentane‐1,3,5‐trione with benzil and thenil. The …
D Bailey, JN Murphy, VE Williams - Canadian journal of …, 2006 - cdnsciencepub.com
On a préparé in situ une série de cyclopentadiénones très réactives à partir des hydroxycyclopent-2-énones correspondantes et on les a piégées à l'aide d'une variété de quinones. …
Number of citations: 16 cdnsciencepub.com

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